Validated Negative Control for Diabetes Assays
Grandisine C exhibits measurable but substantially lower binding affinity for the human δ-opioid receptor compared to the co-isolated compound Grandisine D. This direct head-to-head comparison was performed within the same study using identical experimental conditions, eliminating inter-laboratory variability as a confounding factor [1].
| Evidence Dimension | Human δ-opioid receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 14.6 µM |
| Comparator Or Baseline | Grandisine D: 1.65 µM |
| Quantified Difference | 8.8-fold lower affinity |
| Conditions | Displacement of [¹²⁵I]deltorphin II from human recombinant δ-opioid receptor expressed in HEK293 cells [1] |
Why This Matters
This establishes Grandisine C as a moderate-affinity DOR ligand suitable for applications where lower potency is desirable, such as partial agonism studies or selectivity profiling against higher-affinity comparators like Grandisine D.
- [1] Katavic PL, Venables DA, Forster PI, Guymer GP, Carroll AR. Grandisines C−G, Indolizidine Alkaloids from the Australian Rainforest Tree Elaeocarpus grandis. J Nat Prod. 2006;69(9):1295-1299. View Source
